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Compound of Interest

Compound Name:
4-Chloro-2-iodo-7-methyl-7h-

pyrrolo[2,3-b]pyridine

CAS No.: 1788054-66-9

Cat. No.: B2611397

Get Quote

Executive Summary
Context: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged pharmacophore in kinase

inhibitor discovery, serving as a bioisostere for purine. The scaffold's efficacy often hinges on

precise halogenation patterns (chloro/iodo) to facilitate orthogonal cross-coupling reactions

(e.g., Suzuki at C-Cl vs. Sonogashira at C-I). The Challenge: Regioisomers of chloro-iodo-7-

azaindoles (e.g., 4-chloro-3-iodo vs. 4-chloro-5-iodo) are isobaric and exhibit nearly identical

polarity, rendering LC-MS and standard HPLC retention times insufficient for structural

assignment. The Solution: This guide establishes a definitive differentiation protocol using

H NMR coupling constants (

-values) and 2D HMBC correlations, validated by mechanistic synthesis rules.

Part 1: The Structural Challenge
The 7-azaindole core contains two rings: the electron-rich pyrrole (C2, C3) and the electron-

deficient pyridine (C4, C5, C6).
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Ambiguity: In a 4-chloro-substituted scaffold, iodination can theoretically occur at C3

(electrophilic aromatic substitution) or C5 (if directed or via halogen dance).

Consequence: Misassignment leads to incorrect Structure-Activity Relationship (SAR)

models, as a C3-substituent projects into the kinase solvent front, whereas a C5-substituent

often engages the hinge region or hydrophobic back-pocket.

Table 1: Physicochemical Similarity of Isomers
(Representative Data)

Property
4-Chloro-3-iodo-7-
azaindole

4-Chloro-5-iodo-7-
azaindole

Molecular Weight 278.48 g/mol 278.48 g/mol

Monoisotopic Mass 277.91 277.91

Calculated LogP ~2.3 ~2.4

HPLC

(C18)
4.2 min (Method dependent) 4.3 min (Method dependent)

Differentiation Method
Definitive (

H NMR)

Definitive (

H NMR)

Part 2: NMR Spectroscopy – The Gold Standard
The most reliable method for differentiation is analyzing the spin-spin coupling of the pyridine

ring protons.

H NMR Coupling Constants ( -Values)
The pyridine ring protons (H4, H5, H6) exhibit characteristic coupling constants that disappear

upon substitution.

Vicinal Coupling (

): Typically 4.5 – 6.0 Hz. This is the critical diagnostic signal.
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Vicinal Coupling (

): Typically 8.0 Hz (if C4 is unsubstituted).

Long-range Coupling (

): Typically 0 – 1.5 Hz.

Diagnostic Logic for 4-Chloro-x-iodo-7-azaindole:
Since C4 is chlorinated, we lose H4. We are looking for the remaining protons.

Scenario A: 4-Chloro-3-iodo-7-azaindole

Protons present: H2, H5, H6.

H5 and H6 Signal: You will see two doublets interacting with each other (

Hz).

H2 Signal: Appears as a sharp singlet (or doublet if coupling to NH).

Conclusion: Presence of

coupling confirms C5 and C6 are adjacent and unsubstituted. Iodine must be at C3.

Scenario B: 4-Chloro-5-iodo-7-azaindole

Protons present: H2, H3, H6.

H6 Signal: Appears as a singlet (no adjacent H5 to couple with).

H3 Signal: Appears as a doublet (

Hz) or singlet depending on H2.

Conclusion: Loss of the characteristic 5.0 Hz pyridine coupling indicates substitution at C5.

2D HMBC (Heteronuclear Multiple Bond Correlation)
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When 1D NMR is ambiguous (e.g., peak broadening), HMBC provides definitive connectivity by

showing 2-3 bond correlations between protons and carbons.

H6 Correlation: H6 strongly correlates to C4 and C7a (bridgehead carbon).

H2 Correlation: H2 correlates to C3 and C7a.

Differentiation:

If C3 shows a correlation to H2 but has a carbon shift typical of C-I (~50-60 ppm), the

iodine is at C3.

If C5 (visible via H6 correlation or lack thereof) shows the shielded C-I shift, the iodine is at

C5.

Part 3: Visualization of Logic
The following diagrams illustrate the decision-making process and the synthetic validation

routes.

Diagram 1: NMR Assignment Decision Tree
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Unknown Isomer
(4-Chloro-x-iodo-7-azaindole)

Acquire 1H NMR (DMSO-d6)

Analyze Pyridine Region
(8.0 - 8.5 ppm)

Two Doublets Observed
(J ~ 4.5 - 5.5 Hz)

Coupling Present

Two Singlets Observed
(No Vicinal Coupling)

Coupling Absent

H5 and H6 are adjacent.
Iodine is NOT on Pyridine ring.

Conclusion: 4-Chloro-3-iodo

H5 or H6 is substituted.
Since H6 is rarely iodinated directly,

Iodine is likely at C5.

Conclusion: 4-Chloro-5-iodo

Confirm with HMBC:
Check C3 vs C5 Carbon Shifts

Click to download full resolution via product page

Caption: Flowchart for differentiating C3 vs. C5 iodination in 4-chloro-7-azaindoles using 1H

NMR coupling patterns.

Diagram 2: Synthetic Route Validation (Causality)
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Caption: Synthetic causality. Electrophilic iodination targets the electron-rich C3; Directed

metalation is required to access C5.

Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis (Standard
Validation)
Use this protocol to generate the 3-iodo standard for NMR comparison.

Reagents: 4-Chloro-7-azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF (0.5 M

concentration).

Procedure:

Dissolve 4-chloro-7-azaindole in anhydrous DMF.

Cool to 0 °C in an ice bath.

Add NIS portion-wise over 10 minutes (prevents di-iodination).

Allow to warm to Room Temperature (RT) and stir for 2 hours.

Monitor: TLC (50% EtOAc/Hex) should show a new spot slightly less polar than starting

material.

Workup: Pour into water/ice slurry. Filter the resulting precipitate. Wash with 10% sodium

thiosulfate (to remove excess iodine) and water.
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Yield: Typically >85%.

Validation: Run NMR. Look for the presence of the H5-H6 doublet (

Hz).

Protocol B: NMR Sample Preparation
Critical for resolving the specific coupling constants.

Solvent: Use DMSO-d6 (99.9% D).

Why? Chloroform-d (

) often causes peak broadening of the azaindole NH and adjacent protons due to
exchange rates. DMSO sharpens these signals via hydrogen bonding.

Concentration: 5–10 mg of sample in 0.6 mL solvent.

Acquisition:

Scans: Minimum 16 (for 1H), 256 (for 13C).

Relaxation Delay (

): Set to 2.0 seconds to ensure integration accuracy of aromatic protons.
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regioisomers-of-chloro-iodo-7-azaindoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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